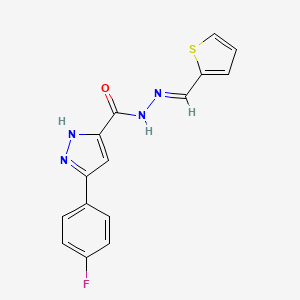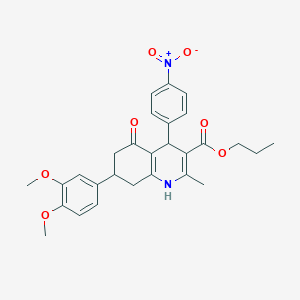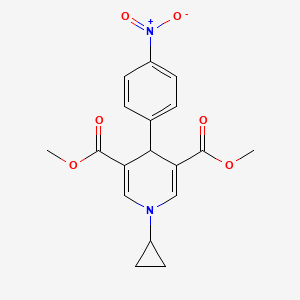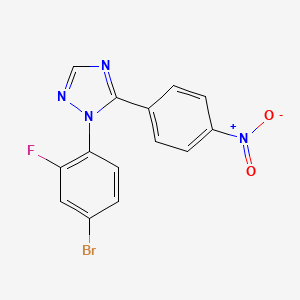![molecular formula C26H21N5O3S B11639679 (2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-6-メチル-2-({3-[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン は、化学、生物学、医学など、さまざまな分野で潜在的な応用を持つ複雑な有機分子です。この化合物は、さまざまな生物活性で知られているチアゾロ[3,2-b][1,2,4]トリアジンコアを含むユニークな構造を特徴としています。
準備方法
合成経路および反応条件
この化合物の合成は、通常、重要な中間体の調製から始まる複数のステップを伴います。一般的なアプローチの1つは、塩基性条件下で3-メチル-4-(プロプ-2-エン-1-イルオキシ)ベンズアルデヒドと1-フェニル-1H-ピラゾール-4-カルバルデヒドを縮合させて、対応するヒドラゾンを形成することです。この中間体は、適切な触媒の存在下で6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオンと環化させて、最終生成物を得ます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために反応条件の最適化が含まれる場合があります。これには、最も効率的な触媒と溶媒を特定するためのハイスループットスクリーニング技術の使用、および合成プロセスをスケールアップするための連続フローリアクターの実装が含まれます。
化学反応の分析
反応の種類
化合物(2Z)-6-メチル-2-({3-[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にフェニル環とピラゾール環で求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンまたはチオールなどの求核剤。
生成された主な生成物
酸化: 対応するカルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究への応用
この化合物は、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤、抗真菌剤、抗がん剤などの生物活性分子の可能性として調査されています。
医学: 特に感染症やがんの治療における潜在的な治療的用途について探求されています。
産業: ポリマーやコーティングなど、ユニークな特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry
In chemistry, (2Z)-6-METHYL-2-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers are investigating its mechanism of action and potential as a drug candidate.
Industry
In industry, (2Z)-6-METHYL-2-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
この化合物の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、特定の酵素や受容体の活性を阻害し、重要な生物学的プロセスの混乱につながる可能性があります。正確なメカニズムは、特定の用途と標的によって異なる場合があります。
類似の化合物との比較
類似の化合物
- (2E)-1-(4-ブロモフェニル)-3-(ジメチルアミノ)プロプ-2-エン-1-オン
- (E)-1-(4-フルオロフェノキシ)フェニル-3-(ジメチルアミノ)プロプ-2-エン-1-オン
- (E)-3-(2,6-ジクロロフェニル)-1-(4-メトキシフェニル)プロプ-2-エン-1-オン
ユニークさ
(2Z)-6-メチル-2-({3-[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン のユニークさ
類似化合物との比較
Similar Compounds
- (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
- (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
- (5E)-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(2Z)-6-METHYL-2-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H21N5O3S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
(2Z)-6-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H21N5O3S/c1-4-12-34-21-11-10-18(13-16(21)2)23-19(15-30(29-23)20-8-6-5-7-9-20)14-22-25(33)31-26(35-22)27-24(32)17(3)28-31/h4-11,13-15H,1,12H2,2-3H3/b22-14- |
InChIキー |
NFEATWCYAOVACK-HMAPJEAMSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)OCC=C |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)


![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

